molecular formula C11H11N3O6S2 B15210311 5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid CAS No. 855765-78-5

5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid

Cat. No.: B15210311
CAS No.: 855765-78-5
M. Wt: 345.4 g/mol
InChI Key: WARWGMJFBSPEEQ-UHFFFAOYSA-N
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Description

5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N₃O₆S₂ and a molecular weight of 345.35 g/mol This compound is known for its unique structural features, which include an acetamido group, a sulfamoyl group, and a sulfonic acid group attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, quinoline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.

    Sulfonation: The quinoline ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Sulfamoylation: Finally, the sulfamoyl group is introduced by reacting the compound with sulfamoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

Scientific Research Applications

5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties, as well as its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid is unique due to the presence of all three functional groups (acetamido, sulfamoyl, and sulfonic acid) on the quinoline ring.

Properties

CAS No.

855765-78-5

Molecular Formula

C11H11N3O6S2

Molecular Weight

345.4 g/mol

IUPAC Name

5-acetamido-6-sulfamoylquinoline-8-sulfonic acid

InChI

InChI=1S/C11H11N3O6S2/c1-6(15)14-11-7-3-2-4-13-10(7)9(22(18,19)20)5-8(11)21(12,16)17/h2-5H,1H3,(H,14,15)(H2,12,16,17)(H,18,19,20)

InChI Key

WARWGMJFBSPEEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1C=CC=N2)S(=O)(=O)O)S(=O)(=O)N

Origin of Product

United States

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